molecular formula C14H14N4O2 B2714660 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide CAS No. 1903845-00-0

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide

Cat. No.: B2714660
CAS No.: 1903845-00-0
M. Wt: 270.292
InChI Key: RBUNDGACQADWCO-UHFFFAOYSA-N
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Description

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and an isonicotinamide moiety, which is derived from isonicotinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate cinnoline derivative with isonicotinic acid or its derivatives under controlled conditions. The reaction may require catalysts, such as acids or bases, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of raw materials and reaction parameters is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structure suggests it may interact with biological targets, making it a candidate for drug development.

    Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The cinnoline core and isonicotinamide moiety can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate: A similar compound with a tert-butyl carbamate group instead of the isonicotinamide moiety.

    1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin: A related compound with a different substitution pattern on the cinnoline core.

Uniqueness

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide is unique due to its specific combination of the cinnoline core and isonicotinamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-13-8-10-7-11(1-2-12(10)17-18-13)16-14(20)9-3-5-15-6-4-9/h3-6,8,11H,1-2,7H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUNDGACQADWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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